molecular formula C19H15N5 B14015279 N,N,1-triphenyltetrazol-5-amine CAS No. 63641-08-7

N,N,1-triphenyltetrazol-5-amine

Cat. No.: B14015279
CAS No.: 63641-08-7
M. Wt: 313.4 g/mol
InChI Key: FGBFWVCLASLZRP-UHFFFAOYSA-N
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Description

N,N,1-triphenyltetrazol-5-amine is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicinal chemistry, material science, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-triphenyltetrazol-5-amine typically involves the reaction of primary amines with orthoesters and azides. One common method is the cycloaddition reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as zinc salts, can enhance the efficiency and yield of the reaction . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

N,N,1-triphenyltetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted tetrazoles, amine derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N,1-triphenyltetrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, tetrazole derivatives can inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The compound’s high nitrogen content and stability also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-triphenyltetrazol-5-amine is unique due to its triphenyl substitution, which enhances its stability and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring high energy density and stability .

Properties

CAS No.

63641-08-7

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

N,N,1-triphenyltetrazol-5-amine

InChI

InChI=1S/C19H15N5/c1-4-10-16(11-5-1)23(17-12-6-2-7-13-17)19-20-21-22-24(19)18-14-8-3-9-15-18/h1-15H

InChI Key

FGBFWVCLASLZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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